molecular formula C18H21ClN4O B2638756 2-CHLORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE CAS No. 1797291-82-7

2-CHLORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE

Cat. No.: B2638756
CAS No.: 1797291-82-7
M. Wt: 344.84
InChI Key: SHFUIWBGDRKMEP-UHFFFAOYSA-N
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Description

2-CHLORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chlorinated benzamide group attached to a pyrimidine ring, which is further substituted with a piperidine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated benzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-CHLORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)benzamide: A compound with similar structural features but different substituents.

  • **N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-

Properties

IUPAC Name

2-chloro-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-13-11-17(23-9-5-2-6-10-23)22-16(21-13)12-20-18(24)14-7-3-4-8-15(14)19/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFUIWBGDRKMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2Cl)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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